molecular formula C30H30F3N3O4S B12412856 ROR|At agonist 2

ROR|At agonist 2

Numéro de catalogue: B12412856
Poids moléculaire: 585.6 g/mol
Clé InChI: PYNADGCIKYWLSV-PVCWFJFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “ROR|At agonist 2” is a synthetic ligand that targets the retinoic acid receptor-related orphan receptor gamma-t (RORγt). This receptor is a nuclear receptor involved in the differentiation of T helper 17 cells and the production of the pro-inflammatory cytokine interleukin 17. The modulation of RORγt activity has significant implications for the treatment of autoimmune diseases and cancer .

Méthodes De Préparation

The synthesis of “ROR|At agonist 2” involves the design and discovery of ligands with a novel N-sulfonamide tetrahydroquinoline scaffold. The synthetic route includes the preparation of the indole fragment via a SnAr/reductive cyclization cascade sequence and the benzaldehyde fragment from 2,4-dichlorobenzoic acid. The final step involves a reductive alkylation sequence between the indole and benzaldehyde intermediates .

Analyse Des Réactions Chimiques

“ROR|At agonist 2” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and tetrahydroquinoline moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Applications De Recherche Scientifique

“ROR|At agonist 2” has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of “ROR|At agonist 2” involves binding to the RORγt receptor, stabilizing the receptor’s active conformation, and promoting the recruitment of coactivator molecules. This interaction enhances the transcriptional activity of RORγt, leading to increased differentiation of T helper 17 cells and production of interleukin 17. The critical role of residue Trp317 in the receptor’s activation has been identified as a key factor in the compound’s mechanism of action .

Comparaison Avec Des Composés Similaires

“ROR|At agonist 2” is unique compared to other similar compounds due to its novel N-sulfonamide tetrahydroquinoline scaffold. Similar compounds include:

Activité Biologique

ROR|At agonist 2, a synthetic ligand targeting the RORγt (retinoic acid receptor-related orphan receptor gamma t), has garnered attention for its role in modulating immune responses and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanism of action, effects on immune cell differentiation, and implications for disease treatment.

RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are crucial for immune responses against pathogens and implicated in autoimmune diseases. The binding of this compound to RORγt stabilizes its active conformation, promoting the transcription of target genes such as IL-17A, IL-17F, and IL-22, which are essential for Th17 cell function.

Key Findings:

  • Binding Affinity : this compound has been characterized with an EC50 value indicating effective activation of RORγt at low concentrations.
  • Transcriptional Activation : Studies show that this compound enhances IL-17 production, thereby facilitating Th17 cell differentiation and function .

Biological Effects

The biological effects of this compound can be summarized as follows:

  • Enhanced Immune Response : By promoting Th17 cell differentiation, this compound enhances protective immunity against infections.
  • Inhibition of Immune Suppression : The compound reduces levels of immune checkpoint proteins like PD-1, which may improve anti-tumor immunity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound in various contexts:

  • Th17 Cell Differentiation :
    • In vitro experiments demonstrated that treatment with this compound significantly increased the proliferation of Th17 cells while concurrently decreasing regulatory T cell (Treg) populations, suggesting a shift towards a more pro-inflammatory immune environment .
  • Tumor Immunology :
    • Research indicated that this compound could enhance anti-tumor immunity by increasing IL-17 production in tumor microenvironments. This effect was associated with improved outcomes in models of cancer .
  • Autoimmune Disease Models :
    • Animal studies have shown that administration of this compound can exacerbate conditions like experimental autoimmune encephalomyelitis (EAE), highlighting its dual role as both a promoter of protective immunity and a potential contributor to autoimmunity .

Data Tables

The following table summarizes key biological activities and effects observed with this compound:

Study Effect Observed Mechanism
Th17 Cell DifferentiationIncreased IL-17 productionActivation of RORγt leading to enhanced transcription
Tumor ImmunologyEnhanced anti-tumor immunityReduction in PD-1 levels and increased Th17 proliferation
Autoimmune ModelsExacerbation of EAE symptomsOveractivation of Th17 cells contributing to inflammation

Propriétés

Formule moléculaire

C30H30F3N3O4S

Poids moléculaire

585.6 g/mol

Nom IUPAC

N-[(1S)-2-cyano-1-(4-ethylsulfonylphenyl)ethyl]-3-propan-2-yl-4-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide

InChI

InChI=1S/C30H30F3N3O4S/c1-4-41(38,39)24-12-5-20(6-13-24)25(15-16-34)35-29(37)21-7-14-26-28(17-21)40-18-27(19(2)3)36(26)23-10-8-22(9-11-23)30(31,32)33/h5-14,17,19,25,27H,4,15,18H2,1-3H3,(H,35,37)/t25-,27?/m0/s1

Clé InChI

PYNADGCIKYWLSV-PVCWFJFTSA-N

SMILES isomérique

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CC#N)NC(=O)C2=CC3=C(C=C2)N(C(CO3)C(C)C)C4=CC=C(C=C4)C(F)(F)F

SMILES canonique

CCS(=O)(=O)C1=CC=C(C=C1)C(CC#N)NC(=O)C2=CC3=C(C=C2)N(C(CO3)C(C)C)C4=CC=C(C=C4)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.